N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated cyclopentyl ring attached to a pyrazine carboxamide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated cyclopentyl precursor. One common method involves the fluorination of cyclopentane using N-fluoropyridinium salts under controlled conditions . The resulting 2-fluorocyclopentane is then subjected to further reactions to introduce the pyrazine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents such as N-fluoro-2-pyridone . These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclopentyl ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide stands out due to its unique combination of a fluorinated cyclopentyl ring and a pyrazine carboxamide moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c1-7-5-14-10(6-13-7)11(16)15-9-4-2-3-8(9)12/h5-6,8-9H,2-4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXEPORCCWQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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